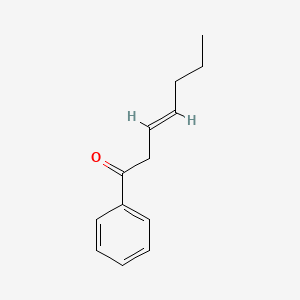
(E)-1-Phenyl-hept-3-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Phenyl-hept-3-EN-1-one is an organic compound characterized by the presence of a phenyl group attached to a heptenone chain. This compound is notable for its conjugated system, which includes a double bond and a carbonyl group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Phenyl-hept-3-EN-1-one typically involves the aldol condensation reaction. This reaction is carried out between benzaldehyde and heptanal in the presence of a base such as sodium hydroxide. The reaction conditions usually include a solvent like ethanol and a controlled temperature to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as solid bases can be employed to enhance the efficiency of the reaction, and the product can be purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Phenyl-hept-3-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: (E)-1-Phenyl-hept-3-en-1-ol.
Substitution: Halogenated phenyl-heptenones.
Scientific Research Applications
(E)-1-Phenyl-hept-3-EN-1-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (E)-1-Phenyl-hept-3-EN-1-one involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can influence biological pathways. Its effects are mediated through interactions with enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-Phenyl-hex-3-EN-1-one
- (E)-1-Phenyl-oct-3-EN-1-one
- (E)-1-Phenyl-pent-3-EN-1-one
Uniqueness
(E)-1-Phenyl-hept-3-EN-1-one is unique due to its specific chain length and the position of the double bond, which influence its reactivity and applications. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various chemical and biological applications.
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(E)-1-phenylhept-3-en-1-one |
InChI |
InChI=1S/C13H16O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h4-10H,2-3,11H2,1H3/b8-4+ |
InChI Key |
ZWJDHIGCJPTBHR-XBXARRHUSA-N |
Isomeric SMILES |
CCC/C=C/CC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCC=CCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















